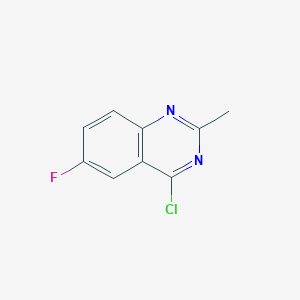

4-Chloro-6-fluoro-2-methylquinazoline

概要

説明

4-Chloro-6-fluoro-2-methylquinazoline is a heterocyclic organic compound with the molecular formula C9H6ClFN2. It is part of the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-2-methylquinazoline typically involves the reaction of appropriate substituted anilines with chloroformates or other chlorinating agents under controlled conditions. One common method includes the cyclization of 2-amino-4-chloro-6-fluorobenzonitrile with methylating agents .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process .

化学反応の分析

Substitution Reactions

Mechanism: The chlorine atom at position 4 undergoes nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine at position 6 and the methyl group at position 2. This substitution is facilitated by the quinazoline ring’s electron-deficient aromatic system.

Key Reactions:

Example: Microwave-mediated N-arylation with o-toluidine (14a) in THF/H₂O yields derivatives such as 15a and 15b in 74% and 78% yields, respectively .

Oxidation Reactions

Mechanism: Oxidation typically targets the methyl group at position 2 or the quinazoline ring itself, depending on the reagents.

Key Reactions:

Example: Reaction with RuCl₃ and Oxone converts the diphenylethyl group in 3ba to a ketone, yielding 7 .

Reduction Reactions

Mechanism: Reduction typically targets unsaturated bonds or functional groups introduced during substitution or oxidation steps.

Key Reactions:

Example: Hydrogenation of 3ba (containing a diphenylethyl group) using Pd/C and H₂ produces 5 , a 2-phenyl-substituted quinazoline derivative .

Coupling Reactions

Mechanism: Cross-coupling reactions (e.g., Suzuki-Miyaura) are enabled by the presence of halide substituents or other reactive sites.

Key Reactions:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Suzuki-Miyaura coupling | Boronic acids, Pd catalysts, base | Biaryl derivatives |

Stability and Solubility Considerations

| Property | Details | Source |

|---|---|---|

| Solubility | Poor in aqueous solutions; improved by heating (37°C) or ultrasonic treatment | |

| Storage | -80°C (6 months) or -20°C (1 month) |

Structural Insights from Crystallography

Crystallographic data for related quinazoline derivatives reveal:

These structural features influence reactivity, particularly in substitution and coupling reactions .

科学的研究の応用

Pharmaceutical Applications

Targeted Cancer Therapies

4-Chloro-6-fluoro-2-methylquinazoline is primarily utilized in the development of kinase inhibitors , which are crucial in targeted cancer therapies. These inhibitors selectively block tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation and survival .

Case Study: Anticancer Activity

A study on MCF-7 breast cancer cells demonstrated that treatment with this compound increased late apoptosis rates from 0.68% to 0.81% after 24 hours, suggesting its potential for developing targeted therapies against breast cancer .

Biochemical Research

Mechanisms of Action

This compound plays a vital role in understanding various signaling pathways, particularly those related to cell proliferation and apoptosis. Researchers employ it to investigate how different biological targets interact with drugs, enhancing the understanding of disease mechanisms .

Case Study: Synergistic Effects

Research has shown that combining this compound with other therapeutic agents can enhance efficacy against resistant cancer types, indicating its potential role in combination therapies .

Material Science

Organic Semiconductors

In material science, this compound is explored for its potential applications in creating advanced materials, particularly organic semiconductors used in electronic devices. Its unique chemical structure allows for modifications that can enhance electronic properties .

Agricultural Chemistry

Agrochemical Development

The compound is also being investigated for formulating agrochemicals aimed at specific pests or diseases in crops. This application contributes to more sustainable agricultural practices by targeting harmful organisms while minimizing environmental impact .

Diagnostic Tools

Imaging Techniques

Research is ongoing into the use of this compound as a component in developing diagnostic agents that enhance imaging techniques in medical applications. This could improve disease detection and monitoring capabilities .

Data Table: Summary of Applications

作用機序

The mechanism of action of 4-Chloro-6-fluoro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .

類似化合物との比較

- 4-Chloro-6-fluoroquinazoline

- 2-Methylquinazoline

- 6-Fluoro-2-methylquinazoline

Comparison: 4-Chloro-6-fluoro-2-methylquinazoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .

生物活性

4-Chloro-6-fluoro-2-methylquinazoline is a heterocyclic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8ClF N_2, with a molecular weight of approximately 189.60 g/mol. The presence of chlorine and fluorine substituents significantly influences its chemical properties and biological activities, making it a subject of interest in drug discovery and agrochemical research.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of certain enzymes, thereby blocking their function. This inhibition can lead to various biological effects, including:

- Cancer Cell Growth Suppression : The compound has shown promise in inhibiting the proliferation of cancer cells by targeting tyrosine kinases involved in signaling pathways essential for tumor growth.

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial infections and agricultural pests.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes its antiproliferative effects against various tumor cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HCT-116 (Colorectal carcinoma) | 2.8 | |

| T98G (Glioblastoma) | 2.0 | |

| A549 (Lung carcinoma) | 3.62 | |

| MCF-7 (Breast adenocarcinoma) | Not active |

The compound has demonstrated significant inhibitory effects against HCT-116 and T98G cell lines, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

- Anticancer Studies : A study conducted on derivatives of quinazoline indicated that modifications at the 6-position significantly improved water solubility and cytotoxic activity against cancer cell lines. The introduction of electron-withdrawing groups like fluorine at specific positions enhanced binding affinity to target receptors such as EGFR (Epidermal Growth Factor Receptor) .

- Synthesis and Evaluation : Research involving microwave-assisted synthesis of novel quinazoline derivatives demonstrated promising antiproliferative properties against tumor cells. Compounds with structural similarities to this compound exhibited varying degrees of activity, underscoring the importance of structural modifications in enhancing biological efficacy .

- Mechanistic Insights : Investigations into the mechanism revealed that certain derivatives could modulate signaling pathways involved in cancer cell survival, suggesting a multifaceted approach to targeting tumors .

特性

IUPAC Name |

4-chloro-6-fluoro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c1-5-12-8-3-2-6(11)4-7(8)9(10)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNJOQDCIFAIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647978 | |

| Record name | 4-Chloro-6-fluoro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044768-44-6 | |

| Record name | 4-Chloro-6-fluoro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。